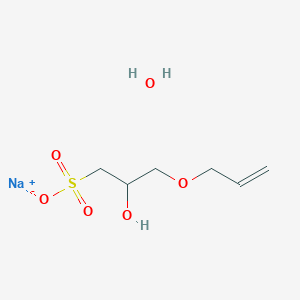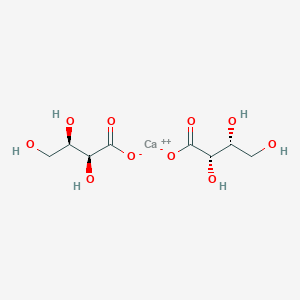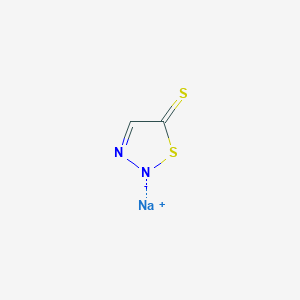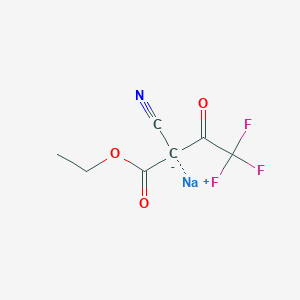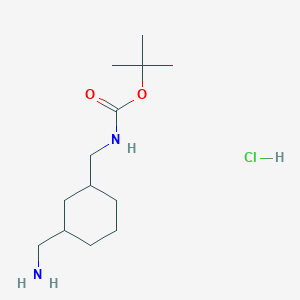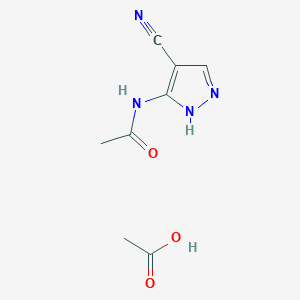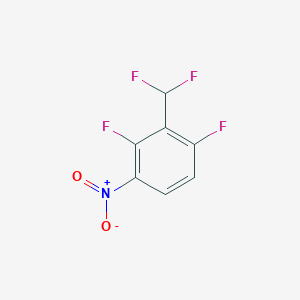
2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a nitro group on the benzene ring, along with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene typically involves multiple steps, starting with the nitration of a suitable precursor
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions and difluoromethylation processes. These reactions are often carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br₂) or iodine (I₂).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of halogens or other substituents onto the benzene ring.
Scientific Research Applications
2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Employed in the production of advanced materials and fluorinated polymers.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways, leading to biological responses. The exact mechanism would need to be determined through detailed experimental studies.
Comparison with Similar Compounds
1,3-Difluoro-4-nitrobenzene
2-(Difluoromethyl)-1,3-dinitrobenzene
2-(Difluoromethyl)-1,4-difluorobenzene
Uniqueness: 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene is unique due to its specific arrangement of fluorine and nitro groups, which can influence its reactivity and properties compared to similar compounds.
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Further research and development may uncover additional uses and benefits.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-difluoro-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-2-4(12(13)14)6(9)5(3)7(10)11/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOYZCAZVXQNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


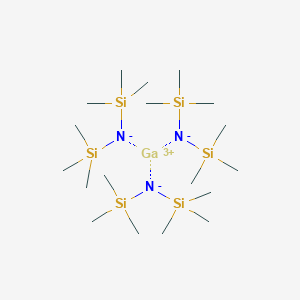
![4-Amino-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine 2hcl](/img/structure/B8038284.png)
![azane;[(1S,3R,4R,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B8038288.png)

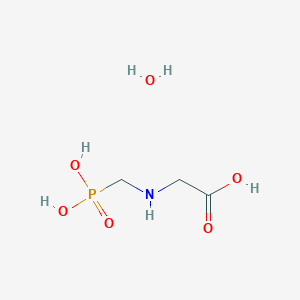
![disodium;[(2S,3R,4S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B8038302.png)
